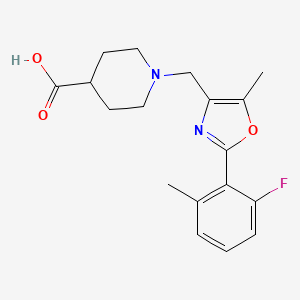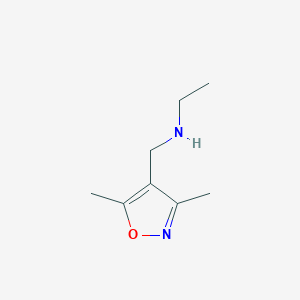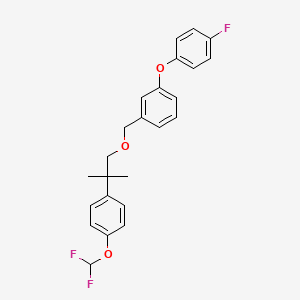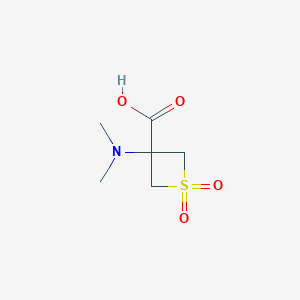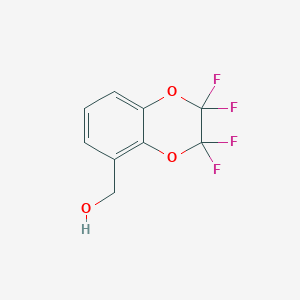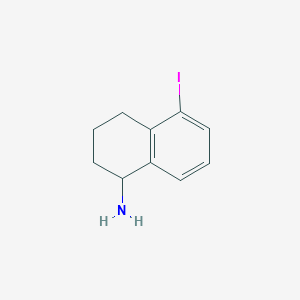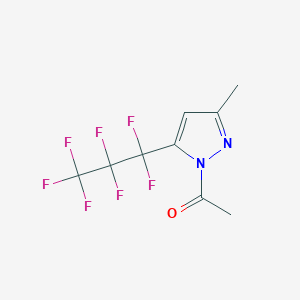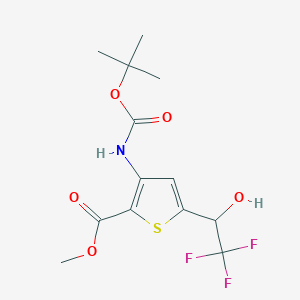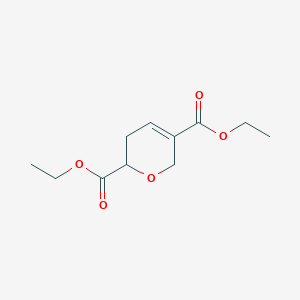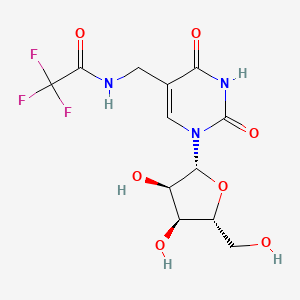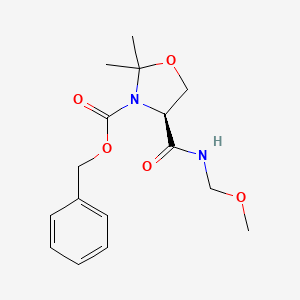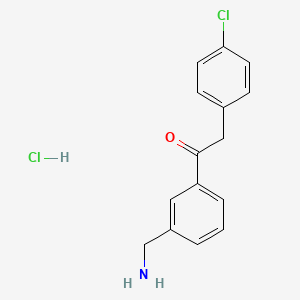
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride is a chemical compound with a unique structure that combines an aminomethyl group and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride typically involves the reaction of 3-aminomethylbenzene with 4-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Aminomethyl-phenyl)-2-phenyl-ethanone hydrochloride: Lacks the chloro group, which may affect its reactivity and interactions.
1-(3-Aminomethyl-phenyl)-2-(4-methyl-phenyl)-ethanone hydrochloride: Contains a methyl group instead of a chloro group, leading to different chemical properties.
Uniqueness
1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone hydrochloride is unique due to the presence of both the aminomethyl and chlorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
1187928-97-7 |
|---|---|
Molekularformel |
C15H15Cl2NO |
Molekulargewicht |
296.2 g/mol |
IUPAC-Name |
1-[3-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C15H14ClNO.ClH/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17;/h1-8H,9-10,17H2;1H |
InChI-Schlüssel |
AYBXAEBJIDREPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)Cl)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



